10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
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Overview
Description
10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a versatile small molecule scaffold. It is a fluorinated derivative of the pyrazinoisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 1,2-diaminocyclohexane.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrazinoisoquinoline core. This is usually achieved through a condensation reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted pyrazinoisoquinolines .
Scientific Research Applications
10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Mechanism of Action
The mechanism of action of 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling, apoptosis, and DNA replication.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline: A non-fluorinated analog with similar structural features but different biological activities.
Praziquantel: A related compound used as an antiparasitic agent, with a similar pyrazinoisoquinoline core but different substituents.
Uniqueness
The presence of the fluorine atom in 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications .
Properties
Molecular Formula |
C12H17Cl2FN2 |
---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
10-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C12H15FN2.2ClH/c13-10-2-1-9-3-5-15-6-4-14-8-12(15)11(9)7-10;;/h1-2,7,12,14H,3-6,8H2;2*1H |
InChI Key |
MHLKLDKARLRNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2C3=C1C=CC(=C3)F.Cl.Cl |
Origin of Product |
United States |
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